(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride
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Overview
Description
(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropane ring, an aminomethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride typically involves multiple steps. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another approach involves the acylation of alcohols with acid halides or acid anhydrides . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. Photocatalytic strategies have also been explored for the synthesis of ester derivatives, utilizing organic photocatalysts under light irradiation . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: These compounds share a similar phenyl group and are known for their biological activity.
Hydroxybenzoic Acids: These compounds have a similar aromatic structure and are widely studied for their antioxidant properties.
Uniqueness
(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
105310-32-5 |
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Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
[(1R,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-16-12(15)13(8-11(13)9-14)10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3;1H/t11-,13-;/m0./s1 |
InChI Key |
YFKRRFJEZYBYJL-JZKFLRDJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]1C[NH3+])C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CCOC(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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